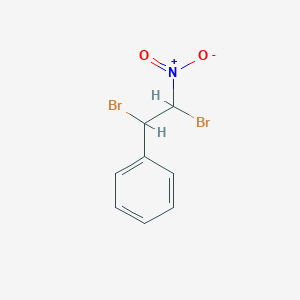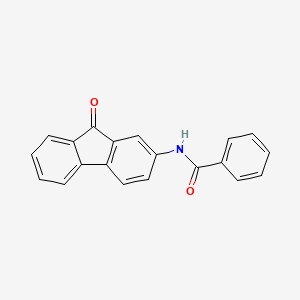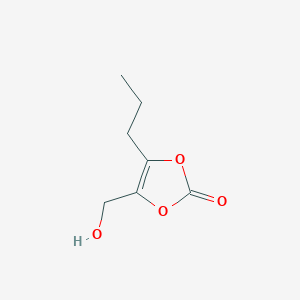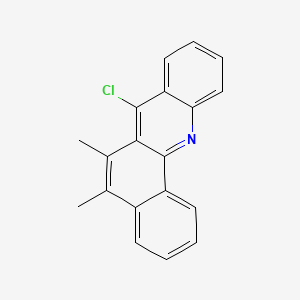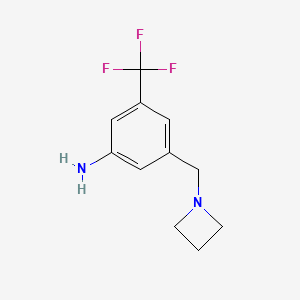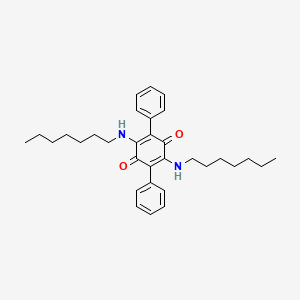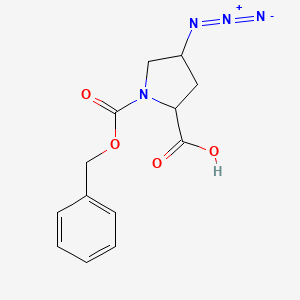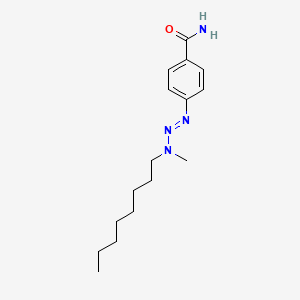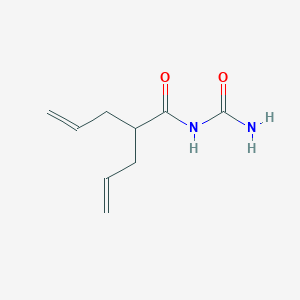
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide is an organic compound with the molecular formula C9H14N2O2 This compound is known for its unique structure, which includes both carbamoyl and alkenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(prop-2-en-1-yl)pent-4-enamide with a carbamoylating agent such as isocyanate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Aplicaciones Científicas De Investigación
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide: Known for its unique combination of carbamoyl and alkenyl groups.
n-Carbamoyl-2-(prop-2-en-1-yl)but-4-enamide: Similar structure but with a shorter carbon chain.
n-Carbamoyl-2-(prop-2-en-1-yl)hex-4-enamide: Similar structure but with a longer carbon chain.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1637-27-0 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
N-carbamoyl-2-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h3-4,7H,1-2,5-6H2,(H3,10,11,12,13) |
Clave InChI |
CWZFFJGBJYLHNK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC=C)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


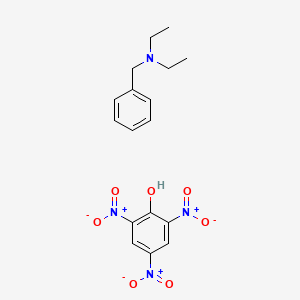
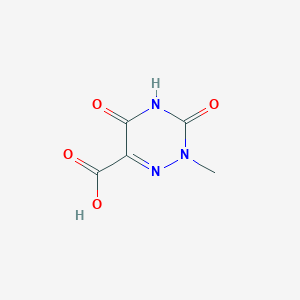
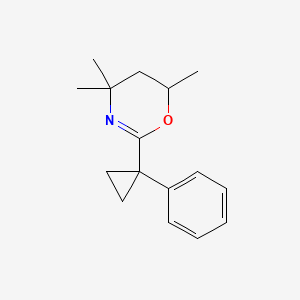
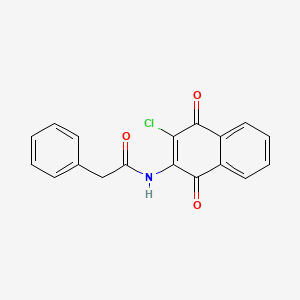
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
